(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid
Overview
Description
Fmoc-asu(otbu)-oh
Mechanism of Action
Target of Action
The primary target of the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid, also known as Fmoc-Asu(OtBu)-OH, is the peptide synthesis process . This compound is a derivative of aspartic acid and is used as a coupling agent in peptide synthesis .
Mode of Action
The compound this compound interacts with its targets by being incorporated into the peptide chain during the synthesis process . It is used to protect the amino group and prevent unwanted side reactions during peptide synthesis .
Biochemical Pathways
The compound this compound affects the peptide synthesis pathway. It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The downstream effects include the successful synthesis of the desired peptide or protein .
Pharmacokinetics
Its bioavailability would be determined by its stability, solubility, and the efficiency of its incorporation into the peptide chain .
Result of Action
The molecular and cellular effects of the action of this compound are the successful synthesis of peptides and proteins with the desired sequence . This is crucial for the study of protein function and the development of peptide-based drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, it is stable at room temperature and in aqueous washing operations . The exact environmental conditions required for optimal action would depend on the specific peptide synthesis protocol being used .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO6/c1-27(2,3)34-24(29)16-6-4-5-15-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPCAXORIFXUMN-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678867 | |
Record name | (2S)-8-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276869-41-1 | |
Record name | (2S)-8-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.